molecular formula C9H16S2 B14667114 2-(Pentan-3-ylidene)-1,3-dithiane CAS No. 51102-64-8

2-(Pentan-3-ylidene)-1,3-dithiane

Cat. No.: B14667114
CAS No.: 51102-64-8
M. Wt: 188.4 g/mol
InChI Key: UZVDYGJWLQFSGK-UHFFFAOYSA-N
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Description

2-(Pentan-3-ylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The structure of this compound consists of a dithiane ring with a pentan-3-ylidene substituent.

Preparation Methods

The synthesis of 2-(Pentan-3-ylidene)-1,3-dithiane can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dithiane with a suitable aldehyde or ketone under acidic conditions to form the corresponding dithiane derivative. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an inert solvent like dichloromethane .

Chemical Reactions Analysis

2-(Pentan-3-ylidene)-1,3-dithiane undergoes various chemical reactions, including:

Scientific Research Applications

2-(Pentan-3-ylidene)-1,3-dithiane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates.

    Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-ylidene)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize reaction intermediates through resonance, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application being studied.

Comparison with Similar Compounds

2-(Pentan-3-ylidene)-1,3-dithiane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dithiane ring, which provides stability and versatility in various chemical reactions.

Properties

CAS No.

51102-64-8

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

2-pentan-3-ylidene-1,3-dithiane

InChI

InChI=1S/C9H16S2/c1-3-8(4-2)9-10-6-5-7-11-9/h3-7H2,1-2H3

InChI Key

UZVDYGJWLQFSGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1SCCCS1)CC

Origin of Product

United States

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